(R)-2-amino-2-(5-methylthiophen-2-yl)ethanol
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Overview
Description
®-2-amino-2-(5-methylthiophen-2-yl)ethanol is a chiral compound featuring an amino group, a hydroxyl group, and a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(5-methylthiophen-2-yl)ethanol typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with an appropriate chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(5-methylthiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
®-2-amino-2-(5-methylthiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of ®-2-amino-2-(5-methylthiophen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(5-methylthiophen-2-yl)ethanol: The racemic mixture of the compound.
2-amino-2-(thiophen-2-yl)ethanol: Lacks the methyl group on the thiophene ring.
2-amino-2-(5-chlorothiophen-2-yl)ethanol: Contains a chlorine atom instead of a methyl group on the thiophene ring.
Uniqueness
®-2-amino-2-(5-methylthiophen-2-yl)ethanol is unique due to its chiral nature and the presence of both an amino and hydroxyl group, which can participate in various chemical reactions. The methyl group on the thiophene ring also contributes to its distinct electronic properties and potential biological activities .
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3/t6-/m1/s1 |
InChI Key |
BLVLSVVPRJHGQW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@@H](CO)N |
Canonical SMILES |
CC1=CC=C(S1)C(CO)N |
Origin of Product |
United States |
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